5-Methyl-2-hexanone

Catalog No.
S516294
CAS No.
110-12-3
M.F
C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-hexanone

CAS Number

110-12-3

Product Name

5-Methyl-2-hexanone

IUPAC Name

5-methylhexan-2-one

Molecular Formula

C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3

InChI Key

FFWSICBKRCICMR-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)C

Solubility

0.5 % (NIOSH, 2016)
0.05 M
In water, 5400 mg/L at 25 °C
Miscible with ethanol and ether; very soluble in acetone, benzene; soluble in carbon tetrachloride
Miscible with most org solvents
5.4 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.5 (poor)
0.5%

Synonyms

5Methyl2hexanone; 5 Methyl 2 hexanone; 5-Methyl-2-hexanone; Isopentyl methyl ketone; Ketone, methyl isoamyl; Methyl isoamyl ketone;

Canonical SMILES

CC(C)CCC(=O)C

Description

The exact mass of the compound 5-Methyl-2-hexanone is 114.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 % (niosh, 2016)0.05 min water, 5400 mg/l at 25 °cmiscible with ethanol and ether; very soluble in acetone, benzene; soluble in carbon tetrachloridemiscible with most org solvents5.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.5 (poor)0.5%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones - Supplementary Records. It belongs to the ontological category of ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent

One primary application of 5-Methyl-2-hexanone in scientific research is as a solvent. Due to its properties as a colorless liquid with a relatively high boiling point (144 °C) and moderate polarity, it can dissolve a wide range of non-polar and slightly polar compounds [, ]. This makes it useful in various research applications, such as:

  • Extraction of biomolecules: 5-Methyl-2-hexanone can be used to extract lipids, essential oils, and other biomolecules from plant and animal tissues [].
  • Organic synthesis: It can serve as a reaction medium for organic synthesis reactions due to its ability to dissolve reactants and not interfere with the chemistry [].
  • Paint and coating research: Due to its solvent properties, 5-Methyl-2-hexanone finds use in the formulation and testing of paints and coatings [].

Food Science Research

5-Methyl-2-hexanone is a naturally occurring compound found in some fruits and vegetables, including tomatoes and ginger []. It contributes to the overall flavor profile and aroma of these foods []. Researchers in food science may use 5-Methyl-2-hexanone to:

  • Analyze the volatile compounds responsible for the aroma of food products [].
  • Understand the role of specific aroma compounds in consumer preference for certain foods [].

Other Research Applications

While less common, 5-Methyl-2-hexanone may find use in other scientific research areas such as:

  • Material science research: Due to its solvent properties, it might be used in the development and processing of new materials [].
  • Environmental science research: Researchers may utilize 5-Methyl-2-hexanone to study the behavior and fate of organic compounds in the environment [].

5-Methyl-2-hexanone, also known as methyl isoamyl ketone or MIAK, is an organic compound classified as a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. Its chemical formula is C₇H₁₄O, and it features a hydrophobic nature, making it practically insoluble in water. This compound is identified as an oxygenated hydrocarbon lipid molecule and has been detected in various foods, including eggs, fruits, and tea, suggesting its potential as a biomarker for dietary intake .

Currently, there is no extensive research available on the specific mechanism of action of 5-Methyl-2-hexanone in biological systems.

5-Methyl-2-hexanone is classified as a flammable liquid and can irritate the skin, eyes, and respiratory system upon contact or inhalation []. It is considered harmful if swallowed [].

Safety Precautions:

  • Handle with gloves and eye protection in a well-ventilated area [].
  • Avoid contact with skin, eyes, and clothing [].
  • Flammable – keep away from heat, sparks, and open flames [].

Additional Information:

  • Specific data on chronic exposure or potential carcinogenicity is limited.
  • Always refer to Safety Data Sheets (SDS) for detailed handling and storage procedures before working with 5-Methyl-2-hexanone.
Typical of ketones:

  • Keto-Enol Tautomerization: This reaction involves the interconversion between the keto form and the enol form, which is common in ketones with alpha-hydrogens.
  • Condensation Reactions: It can undergo condensation with aldehydes or other ketones to form larger molecules.
  • Reactions with Nucleophiles: The carbonyl group can react with nucleophiles, leading to various derivatives.

Notably, 5-Methyl-2-hexanone is produced through the condensation of acetone with isobutyraldehyde, which can occur in one or two steps depending on the conditions .

Research indicates that 5-Methyl-2-hexanone exhibits biological activity that may influence plant physiology. Specifically, it has been shown to elicit germination responses in uredospores of certain species, suggesting potential applications in agriculture . Additionally, its presence in food matrices may relate to flavor profiles and aroma compounds.

The synthesis of 5-Methyl-2-hexanone primarily involves:

  • Condensation of Acetone with Isobutyraldehyde: This reaction can be performed under acidic or basic conditions and may occur in one or two steps.
  • Catalytic Processes: Various catalytic methods can enhance yield and selectivity during synthesis.

The choice of method often depends on the desired purity and specific application requirements .

5-Methyl-2-hexanone finds utility in several fields:

  • Flavoring Agent: Used in food products for its pleasant aroma.
  • Solvent: Employed in coatings and adhesives due to its solvent properties.
  • Chemical Intermediate: Acts as a precursor for synthesizing other organic compounds.

Its unique properties make it valuable in both industrial and research settings .

Studies on the interactions of 5-Methyl-2-hexanone highlight its compatibility with various solvents and its reactivity towards nucleophiles. Additionally, its biological interactions suggest potential roles in plant growth regulation. Further research is needed to explore its full range of interactions within biological systems and industrial applications.

Several compounds share structural similarities with 5-Methyl-2-hexanone. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2-HexanoneC₆H₁₂OA straight-chain ketone with similar properties but fewer methyl groups.
3-PentanoneC₅H₁₀OA smaller ketone that exhibits similar reactivity but has different physical properties.
IsobutylacetoneC₇H₁₄OAn isomer that shares the same molecular formula but differs in structure and reactivity.

5-Methyl-2-hexanone's unique branching structure contributes to its distinct physical properties and biological activities compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

5-methylhexan-2-one appears as a colorless liquid with a pleasant fruity odor. Less dense than water. Vapors heavier than air. Used as a solvent and for making other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, clear liquid with a pleasant, fruity odor.

Color/Form

Colorless, clear liquid

XLogP3

1.9

Exact Mass

114.1

Boiling Point

291 °F at 760 mm Hg (NIOSH, 2016)
144.0 °C
144 °C
291°F

Flash Point

97 °F (NIOSH, 2016)
96 °F (36 °C) (Closed cup)
110 °F (open cup)
36 °C c.c.
97°F

Vapor Density

3.9 (Air = 1)
Relative vapor density (air = 1): 3.9

Density

0.81 (NIOSH, 2016)
0.888 g/cu cm at 20 °C/20 °C
Relative density (water = 1): 0.89
0.81

LogP

1.88 (LogP)
log Kow = 1.88
1.88
1.72 (estimated)

Odor

Pleasant, fruity odo

Appearance

Solid powder

Melting Point

-101 °F (NIOSH, 2016)
-74.0 °C
Freezing pt: -73.9 °C
-74°C
-74 °C
-101°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O4A4A5F28

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

5 mm Hg (NIOSH, 2016)
5.77 mmHg
5.77 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.6
5 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-12-3

Wikipedia

Isopentyl methyl ketone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

OXIDATION OF 5-METHYL-2-HEXANOL
5-Methyl-2-hexanone is produced by condensation of acetone with isobutyraldehyde. This reaction may be carried out in one or two steps, in the liquid or in the gas phase.

General Manufacturing Information

Paint and coating manufacturing
Services
Transportation equipment manufacturing
2-Hexanone, 5-methyl-: ACTIVE
Distillation range: 141-148 °C; Status under Rule 66: PCR-20% (photochemically reactive, volume percent without requiring emission control). According to /Rule 66/ the amounts of olefinic and branched ketones used in coating solvent system are restricted to 5 and 20 vol% max, respectively. In addition, all photochemically reactive solvents cannot exceed 20 vol % if the total solvent system is to be classified as photochemically unreactive or exempt. All ketones not falling under the above classifications, ie, straight-chain derivatives and cyclohexanone are considered photochemically unreactive.
Rule 66 = Rule 102 of the South Coast Air Quality Management District ... Regulation adopted by the Los Angeles /CA/ Air Pollution Control District in 1966 and took effect in 1967. Since been referred to as Rule 102 of the South Coast Air Quality Management District. Smog chamber testing established that some solvent types are more reactive than others and thus contribute more to ozone pollution ... restricts the concentration of the more reactive solvent types used in solvent operations according to a three-class designation. ... Class III, comprised of branched ketones ... is limited to 20% by volume ... Numerous /branched ketone/ solvent systems had to be reformulated to comply with Rule 66.

Analytic Laboratory Methods

Method: OSHA PV2042; Procedure: gas chromatography using a flame ionization detector; Analyte: methyl isoamyl ketone; Matrix: air; Detection Limit: 1.09 nanograms per injection.
Analyte: 5-methyl-2-hexanone; matrix: air; procedure: atmospheric sampling Townsend discharge ionization mass spectrometry

Storage Conditions

... Store in tightly closed containers in a cool, well ventilated area away from sources of oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong oxidizers (such as chlorine, bromine, and fluorine), reducing agents, and aldehydes. Sources of ignition such as smoking and open flames are prohibited where methyl isoamyl ketone is handled, used or stored. Metal containers involving the transfer of 5 gallons or more of methyl isoamyl ketone should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters.

Stability Shelf Life

STABLE CONTAINERS: DRUMS; TANK CARS

Dates

Modify: 2023-08-15

Subchronic inhalation toxicity of methyl isoamyl ketone in rats

G V Katz, E R Renner Jr, C J Terhaar
PMID: 3699333   DOI: 10.1016/0272-0590(86)90223-x

Abstract

Rats were exposed by inhalation, 6 hr/day, 5 days/week, to target vapor concentrations of 2000, 1000, or 0 ppm of methyl isoamyl ketone (MIAK) for 12 exposures spanning 16 days, and 2000, 1000, 200, or 0 ppm for 69 exposures spanning 96 days. Body weights, hematology, and serum clinical chemistry determinations were comparable to controls in both inhalation studies. Clinical signs of toxicity were lethargy and decreased aural response (2000 ppm, 2-week study; 2000 and 1000 ppm, 90-day study) and nasal and eye irritation (2000 and 1000 ppm, 90-day study). In addition, the excretion of gel-like casts in seminal fluid was seen in males exposed to 2000 and 1000 ppm in both studies. Increases in absolute and relative liver and kidney weights were observed in both sexes following exposure to 2000 and 1000 ppm in the 2-week and 90-day studies. Liver weight increases were exposure dependent and in the 90-day study reflected hepatocyte hypertrophy observed on microscopic examination. Microscopic kidney changes were hyalin degeneration or hyalin droplet formation in males in the 2-week (2000 and 1000 ppm) and 90-day (2000 ppm) studies; and minor to moderate regeneration of tubular epithelium (2000 and 1000 ppm) in both studies. Minor tubular epithelium regeneration was seen in females exposed to 2000 ppm for 90 days. The toxicity of MIAK following inhalation exposure was not as extensive or severe as that resulting from a prior study in which male rats were dosed orally with 2000 mg/kg/day (a dose comparable to 2000 ppm) for 13 weeks.(ABSTRACT TRUNCATED AT 250 WORDS)


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